molecular formula C18H22BrNO3 B11548277 Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11548277
M. Wt: 380.3 g/mol
InChI Key: ULPISVROMYWDNB-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a bromine atom, a cyclohexyl group, and a hydroxy group attached to the indole ring. The presence of these functional groups makes it a valuable compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multiple stepsThe hydroxy group is then introduced via a hydroxylation reaction, and the final esterification step involves the reaction with ethyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding hydrogenated indole derivative.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the bromine atom and hydroxy group can enhance its binding affinity and specificity towards certain targets. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar indole derivatives and may contribute to its specific applications and effects .

Properties

Molecular Formula

C18H22BrNO3

Molecular Weight

380.3 g/mol

IUPAC Name

ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C18H22BrNO3/c1-3-23-18(22)17-11(2)20(12-7-5-4-6-8-12)15-10-14(19)16(21)9-13(15)17/h9-10,12,21H,3-8H2,1-2H3

InChI Key

ULPISVROMYWDNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3CCCCC3)C

Origin of Product

United States

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